molecular formula C6H11N3O2S2 B6190134 N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide CAS No. 2088209-76-9

N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide

Cat. No.: B6190134
CAS No.: 2088209-76-9
M. Wt: 221.3
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Description

N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their extensive biological activities and are used in various therapeutic applications. This compound is of interest due to its potential antimicrobial properties and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets in bacterial cells. It may inhibit the function of enzymes essential for bacterial survival, leading to cell death. The exact pathways and molecular targets can vary depending on the specific bacterial strain and the conditions of the study .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-(methylamino)thiazole
  • 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
  • Thiosemicarbazone derivatives

Uniqueness

N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is unique due to its specific structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit higher antimicrobial activity or different pharmacokinetic properties, making it a valuable compound for further research and development .

Properties

CAS No.

2088209-76-9

Molecular Formula

C6H11N3O2S2

Molecular Weight

221.3

Purity

0

Origin of Product

United States

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